molecular formula C13H13N B1630772 5-Methyl-2-(p-tolyl)pyridine CAS No. 85237-71-4

5-Methyl-2-(p-tolyl)pyridine

Cat. No. B1630772
CAS RN: 85237-71-4
M. Wt: 183.25 g/mol
InChI Key: PTBRNAVGPWOGSE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Methyl-2-(p-tolyl)pyridine is an aromatic compound that is commonly used as intermediates in chemical synthesis and can also be used as solvents or building blocks in organic chemistry . It has a molecular weight of 183.24900 .


Physical And Chemical Properties Analysis

5-Methyl-2-(p-tolyl)pyridine has a density of 1.015g/cm3 . It is a solid or liquid at room temperature .

Scientific Research Applications

1. Catalytic Methylation

5-Methyl-2-(p-tolyl)pyridine plays a significant role in the field of organic chemistry, particularly in catalytic methylation processes. A study by Grozavu et al. (2020) describes a new catalytic method for directly introducing a methyl group onto the aromatic ring of pyridines, a crucial element in drug discovery. This method uses methanol and formaldehyde as key reagents and highlights the importance of 5-methyl-2-(p-tolyl)pyridine in facilitating this process (Grozavu et al., 2020).

2. Synthesis of Novel Derivatives

The compound is essential in the synthesis of novel pyridine derivatives. Cao et al. (2009) achieved this through the Krohnke reaction, indicating the compound's versatility in creating new chemical entities with potential applications in various fields (Cao, Dong, & Dong, 2009).

3. Computational and Docking Studies

Kavitha and Alivelu (2022) conducted a computational study on 2-Amino 5-Methyl Pyridine, a related compound, emphasizing the significance of such derivatives in molecular modeling and drug design. Their research illustrates the compound's utility in understanding molecular properties and interactions (Kavitha & Alivelu, 2022).

4. Stereochemistry and Synthesis

Furukawa et al. (1990) explored the stereochemistry of similar compounds, shedding light on the stereoselective methylation processes crucial in organic synthesis. This research underlines the compound's role in understanding and manipulating stereochemistry in chemical reactions (Furukawa, Hosono, Fujihara, & Ogawa, 1990).

5. Application in Metallocene Chemistry

Zhou et al. (2015) demonstrated the application of a related compound in metallocene chemistry, particularly in small molecule activation mediated by thorium terminal imido metallocene. This underscores its importance in transition metal chemistry and catalysis (Zhou, Ren, Hou, Zi, Fang, & Walter, 2015).

6. Role in Organic Synthesis

Studies by Rüffer and Breitmaier (1989) and Ruano, Fajardo, and Martín (2005) highlight the compound's role in organic synthesis, particularly in forming complex structures through cycloaddition and isoxazole synthesis. These processes are critical in the development of new organic materials with potential applications in pharmaceuticals and materials science (Rüffer & Breitmaier, 1989); (Ruano, Fajardo, & Martín, 2005).

7. Electrophysical Properties

Garces, King, and Watts (1988) investigated the synthetic, structural, photophysical, and electrochemical characterizations of complexes involving 5-Methyl-2-(p-tolyl)pyridine, revealing its significance in studying the electrophysical properties of metal complexes (Garces, King, & Watts, 1988).

Safety And Hazards

5-Methyl-2-(p-tolyl)pyridine is classified under the GHS07 hazard class. It is advised to avoid breathing its mist, gas, or vapours, and to avoid contact with skin and eyes. Use of personal protective equipment and chemical impermeable gloves is recommended .

properties

IUPAC Name

5-methyl-2-(4-methylphenyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N/c1-10-3-6-12(7-4-10)13-8-5-11(2)9-14-13/h3-9H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTBRNAVGPWOGSE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC=C(C=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001005726
Record name 5-Methyl-2-(4-methylphenyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001005726
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Methyl-2-(p-tolyl)pyridine

CAS RN

85237-71-4
Record name 5-Methyl-2-(4-methylphenyl)pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=85237-71-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Methyl-2-(p-tolyl)pyridine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085237714
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Methyl-2-(4-methylphenyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001005726
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-methyl-2-(p-tolyl)pyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.078.547
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Methyl-2-(p-tolyl)pyridine
Reactant of Route 2
Reactant of Route 2
5-Methyl-2-(p-tolyl)pyridine
Reactant of Route 3
Reactant of Route 3
5-Methyl-2-(p-tolyl)pyridine
Reactant of Route 4
Reactant of Route 4
5-Methyl-2-(p-tolyl)pyridine
Reactant of Route 5
Reactant of Route 5
5-Methyl-2-(p-tolyl)pyridine
Reactant of Route 6
Reactant of Route 6
5-Methyl-2-(p-tolyl)pyridine

Citations

For This Compound
3
Citations
PD Dau, PV Dau, L Rao, A Kovacs… - Inorganic …, 2017 - ACS Publications
The gas-phase uranyl peroxide dimer, [(UO 2 ) 2 (O 2 )(L) 2 ] 2+ where L = 2,2′-trifluoroethylazanediyl)bis(N,N′-dimethylacetamide), was synthesized by electrospray ionization of a …
Number of citations: 10 pubs.acs.org
PV Dau - 2014 - search.proquest.com
Metal-organic frameworks (MOFs) are 3-dimensional (3D) inorganic-organic hybrid materials. Due to their hybrid structures, MOFs have been increasingly become attractive materials …
Number of citations: 3 search.proquest.com
DF Huttenlocher - 1958 - search.proquest.com
A dissertation submitted to the Page 1 ASSAAA AAS AAAAAA AAAAAASAAAA SSS SBSS A STUDY IN THE SYNTHESIS OF 4-AZAFLUORENE AND ITS DERIVATIVES A dissertation …
Number of citations: 0 search.proquest.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.